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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

In-Depth Technical Guide: 4-(tetrahydropyran-4-
yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tetrahydropyran-4-yloxy)aniline is a key chemical intermediate prominently featured in
medicinal chemistry and drug discovery. Its unique structural combination of an aniline moiety
and a tetrahydropyran ring makes it a valuable building block for the synthesis of complex
molecules with significant biological activity. This guide provides a comprehensive overview of
its chemical properties, a detailed synthesis protocol, and its application in the development of
targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Molecular Data

The fundamental molecular and chemical properties of 4-(tetrahydropyran-4-yloxy)aniline
are summarized in the table below for quick reference.
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Property Value

Molecular Formula C11H1sNO2

Molecular Weight 193.24 g/mol

CAS Number 917483-71-7

Appearance Varies (often a solid)

Purity Typically =99% for synthetic applications
Solubility Soluble in common organic solvents
Storage Store in a cool, dry place

Synthesis Protocol: Etherification via Mitsunobu
Reaction

A robust and widely applicable method for the synthesis of 4-(tetrahydropyran-4-yloxy)aniline
is the Mitsunobu reaction. This reaction facilitates the etherification of a phenol with a
secondary alcohol, offering high yields and stereochemical control. The general principle
involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by
nucleophilic attack by the phenol.

Experimental Protocol

Materials:

e 4-Aminophenol

o Tetrahydropyran-4-ol

o Triphenylphosphine (PPhs)

» Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous sodium bicarbonate
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Brine

Anhydrous magnesium sulfate (MgSOQOa)

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen), add 4-aminophenol (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Stir
the solution until the 4-aminophenol is fully dissolved.

Addition of Reagents: To the stirred solution, add tetrahydropyran-4-ol (1.2 equivalents)
followed by triphenylphosphine (1.5 equivalents).

Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add diisopropyl
azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes, ensuring the
internal temperature does not rise significantly.

Reaction Progression: After the addition of DIAD is complete, remove the ice bath and allow
the reaction to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the
progress by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to
remove the THF.

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium
bicarbonate, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford pure 4-(tetrahydropyran-4-yloxy)aniline.
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Application in Drug Discovery: A Precursor to ALK5
Inhibitors

4-(tetrahydropyran-4-yloxy)aniline serves as a crucial building block in the synthesis of
potent and selective inhibitors of Activin-receptor like kinase 5 (ALK5), also known as the
Transforming Growth Factor-f3 (TGF-[3) type | receptor.[1] Dysregulation of the TGF-[3 signaling
pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 a
significant therapeutic target.[1]

TGF- Signaling Pathway and Inhibition

The canonical TGF-f3 signaling pathway is initiated by the binding of a TGF-f3 ligand to the
TGF-B type Il receptor (TGFBRII), which then recruits and phosphorylates the TGF-f3 type |
receptor (ALKS5). Activated ALK5 subsequently phosphorylates downstream signaling
molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4,
which translocates to the nucleus to regulate the transcription of target genes involved in cell
growth, differentiation, and extracellular matrix production. Small molecule inhibitors targeting
the ATP-binding site of ALK5 can effectively block this signaling cascade.
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Caption: TGF-f signaling pathway and the mechanism of ALKS5 inhibition.

Synthetic Workflow for an ALKS5 Inhibitor
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The synthesis of a typical ALKS5 inhibitor using 4-(tetrahydropyran-4-yloxy)aniline as a
starting material involves a multi-step process. A representative workflow is outlined below.
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Caption: General synthetic workflow for an ALKS5 inhibitor.
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Conclusion

4-(tetrahydropyran-4-yloxy)aniline is a versatile and valuable intermediate in the field of drug
discovery. Its straightforward synthesis and the desirable physicochemical properties imparted
by the tetrahydropyran moiety make it an attractive starting material for the development of
novel therapeutics. The successful application of this compound in the synthesis of ALK5
inhibitors highlights its importance in targeting complex signaling pathways implicated in
various human diseases. This guide provides foundational knowledge for researchers and
scientists working to leverage this important chemical entity in their drug development
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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